5-(2-Oxopyrrolidin-1-yl)pentanoic acid
Description
5-(2-Oxopyrrolidin-1-yl)pentanoic acid is a pyrrolidinone-containing carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 2-oxopyrrolidin-1-yl group. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid and lactam functionalities.
The pyrrolidinone ring (2-oxopyrrolidine) is a critical pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity to biological targets. The pentanoic acid chain may further influence solubility and bioavailability, making this compound a versatile scaffold for drug design .
Properties
IUPAC Name |
5-(2-oxopyrrolidin-1-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8-4-3-7-10(8)6-2-1-5-9(12)13/h1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJPAIOPSNUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxopyrrolidin-1-yl)pentanoic acid typically involves the reaction of 2-pyrrolidinone with a suitable pentanoic acid derivative. One common method is the condensation reaction between 2-pyrrolidinone and 5-bromopentanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of 5-(2-pyrrolidinylidene)pentanoic acid using a palladium catalyst. This method offers higher yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxopyrrolidin-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 5-(2-hydroxypyrrolidin-1-yl)pentanoic acid.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Scientific Research Applications
5-(2-Oxopyrrolidin-1-yl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Oxopyrrolidin-1-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 5-(2-Oxopyrrolidin-1-yl)pentanoic acid and related compounds:
Physicochemical Properties
- Solubility: The pyrrolidinone ring in this compound likely enhances water solubility compared to purely aliphatic analogs like levulinic acid. However, ester derivatives (e.g., AG7088) exhibit higher lipophilicity, favoring membrane penetration .
- Stability: The lactam ring in pyrrolidinone derivatives confers resistance to hydrolysis under physiological conditions, whereas esters (e.g., AG7088) may undergo enzymatic cleavage .
Biological Activity
5-(2-Oxopyrrolidin-1-yl)pentanoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring, which contributes to its biological activity. The presence of a carboxylic acid functional group enhances its solubility and potential interaction with biological targets.
Anticancer Activity
Research Findings:
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer activity. For instance, one study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells using an MTT assay. The results indicated that certain compounds reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound ID | Structure Description | IC50 (µM) | Selectivity Index (A549/HSAEC-1 KT) |
|---|---|---|---|
| Compound 15 | Contains free amino group | 66 | High |
| Compound 20 | Bis hydrazone with thienyl fragments | 45 | Moderate |
| Compound 21 | Two nitrothienyl moieties | 30 | High |
The structure-activity relationship (SAR) analysis revealed that compounds with free amino groups exhibited more potent anticancer properties while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
Research Findings:
The antimicrobial efficacy of this compound derivatives has been explored against various multidrug-resistant pathogens. In vitro studies showed that these compounds possess significant activity against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Compound ID | Target Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound 15 | Staphylococcus aureus | 8 |
| Compound 20 | Klebsiella pneumoniae | 16 |
| Compound 21 | Acinetobacter baumannii | 32 |
The antimicrobial activity was assessed using the broth microdilution method, adhering to Clinical Laboratory Standards Institute (CLSI) guidelines. Results indicated that the biological activity is structure-dependent, with specific substitutions enhancing efficacy against resistant strains .
Case Studies
Case Study Example:
A recent investigation into the antimicrobial properties of a series of oxopyrrolidine derivatives highlighted their potential as novel therapeutic agents against resistant bacterial strains. One notable finding was that a derivative with a hydroxylphenyl substituent exhibited remarkable inhibition against Clostridioides difficile, emphasizing the need for further exploration in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
